molecular formula C25H26ClN3OS2 B11454347 13-[(4-chlorophenyl)methylsulfanyl]-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

13-[(4-chlorophenyl)methylsulfanyl]-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

Cat. No.: B11454347
M. Wt: 484.1 g/mol
InChI Key: KWHXTQQSQGQREH-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic structure with a diverse set of functional groups.
  • Its systematic name is quite a mouthful, but let’s break it down:
    • The core structure consists of a 9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene scaffold.
    • The substituents include a 4-chlorophenyl group, a methylsulfanyl (CH₃S-) group, and a 2-methylpropyl (isobutyl) group.
  • This compound’s unique arrangement of atoms makes it intriguing for further study.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
    • researchers often employ multistep syntheses involving cyclization reactions to construct such complex frameworks.
    • Industrial production methods may vary, but they likely involve efficient and scalable processes.
  • Chemical Reactions Analysis

    • Given its diverse functional groups, this compound can participate in various reactions:

        Oxidation: Oxidative transformations of the sulfanyl group or aromatic ring.

        Reduction: Reduction of the nitrogens or other functional groups.

        Substitution: Substitution reactions at the phenyl or alkyl positions.

    • Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
    • Major products depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for novel compounds.

      Biology: Assessing its biological activity, such as binding to receptors or enzymes.

      Medicine: Exploring its pharmacological properties for drug development.

      Industry: Considering its use in materials science or catalysis.

  • Mechanism of Action

    • Unfortunately, specific details about its mechanism of action are scarce.
    • Researchers would need to explore its interactions with biological targets and pathways.
  • Comparison with Similar Compounds

    • While I don’t have direct information on similar compounds, we can explore related heterocycles.
    • Some potential analogs include other triazatetracycloalkenes or compounds with similar functional groups.

    Properties

    Molecular Formula

    C25H26ClN3OS2

    Molecular Weight

    484.1 g/mol

    IUPAC Name

    13-[(4-chlorophenyl)methylsulfanyl]-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

    InChI

    InChI=1S/C25H26ClN3OS2/c1-14(2)9-19-18-11-30-25(3,4)10-17(18)20-21-22(32-23(20)29-19)24(28-13-27-21)31-12-15-5-7-16(26)8-6-15/h5-8,13-14H,9-12H2,1-4H3

    InChI Key

    KWHXTQQSQGQREH-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)CC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(S2)C(=NC=N4)SCC5=CC=C(C=C5)Cl

    Origin of Product

    United States

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